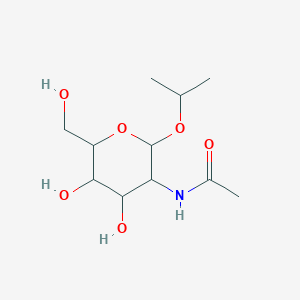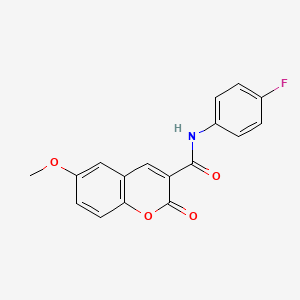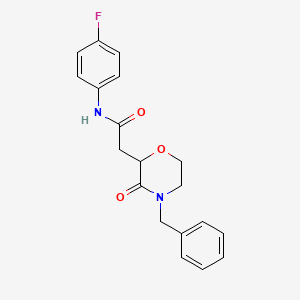![molecular formula C25H32N2O5S B12137206 5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one](/img/structure/B12137206.png)
5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure is a pyrrolin-2-one ring, which contains a nitrogen atom.
- Attached to the pyrrolin-2-one ring are:
- A 3,4-diethoxyphenyl group (substituted at positions 5 and 1).
- An ethylamino group (substituted at position 2).
- A thienylcarbonyl group (substituted at position 4).
- A hydroxy group (substituted at position 3).
- This compound’s intricate arrangement suggests potential biological activity.
準備方法
- Synthetic routes for this compound are not widely documented, but one approach involves:
- Starting with a suitable precursor (e.g., 3,4-diethoxyphenylacetic acid).
- Introducing the ethylamino group via reductive amination.
- Cyclizing to form the pyrrolin-2-one ring.
- Finally, adding the thienylcarbonyl group.
- Industrial production methods may involve modifications for scalability and efficiency.
化学反応の分析
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group may yield a secondary alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions can yield various derivatives, each with distinct properties.
科学的研究の応用
Medicine: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory, or antimicrobial properties).
Chemistry: Study its reactivity and explore novel synthetic routes.
Biology: Investigate its interactions with biological targets (receptors, enzymes).
Industry: Explore applications in materials science or catalysis.
作用機序
- The compound’s effects likely involve interactions with specific molecular targets (e.g., receptors, enzymes).
- Further research is needed to elucidate its precise mechanism.
類似化合物との比較
- Similar compounds include:
- Highlight the uniqueness of our compound in terms of structure and potential applications.
特性
分子式 |
C25H32N2O5S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
2-(3,4-diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H32N2O5S/c1-5-26(6-2)13-14-27-22(17-11-12-18(31-7-3)19(16-17)32-8-4)21(24(29)25(27)30)23(28)20-10-9-15-33-20/h9-12,15-16,22,29H,5-8,13-14H2,1-4H3 |
InChIキー |
UWNPUYYZIRDYDI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide](/img/structure/B12137130.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137138.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137144.png)
![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137146.png)
![4-[(4-butoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12137153.png)
![3-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B12137154.png)


![4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide](/img/structure/B12137160.png)


![N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137173.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12137181.png)
![(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12137183.png)
